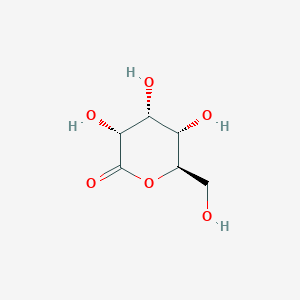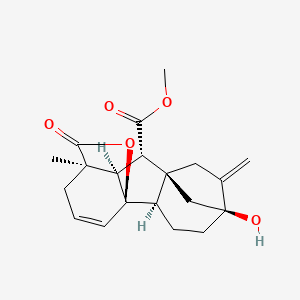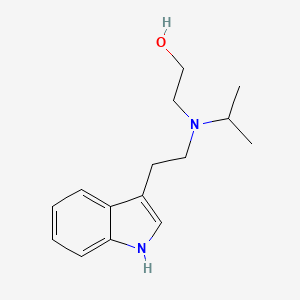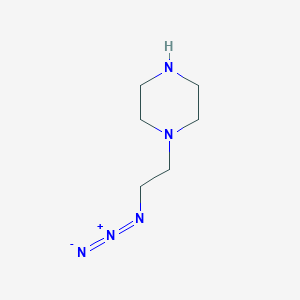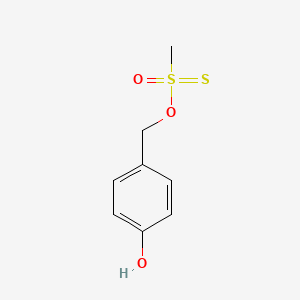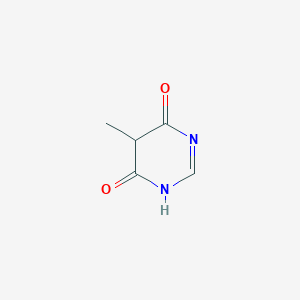
4,6(1H,5H)-Pyrimidinedione, 5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6(1H,5H)-Pyrimidinedione, 5-methyl-, also known as 5-methyluracil, is a derivative of pyrimidine. It is a heterocyclic organic compound with the molecular formula C5H6N2O2. This compound is a methylated form of uracil, one of the four nucleobases in the nucleic acid of RNA. The presence of a methyl group at the 5th position distinguishes it from uracil, making it an important compound in various biochemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-methyl- can be achieved through several methods. One common method involves the methylation of uracil. This process typically uses methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 5-methyluracil often involves the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 5-methylcytosine, which is derived from cytosine through methylation. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) .
Analyse Chemischer Reaktionen
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, 5-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylbarbituric acid.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: 5-methylbarbituric acid.
Reduction: Dihydro-5-methyluracil.
Substitution: Halogenated or nitrated derivatives of 5-methyluracil.
Wissenschaftliche Forschungsanwendungen
4,6(1H,5H)-Pyrimidinedione, 5-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5-methyl- involves its interaction with nucleic acids and enzymes. It can be incorporated into RNA, affecting the transcription and translation processes. Additionally, it can inhibit certain enzymes by mimicking the natural nucleobases, thereby interfering with their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uracil: The parent compound without the methyl group.
Thymine: Another methylated pyrimidine found in DNA.
Cytosine: A pyrimidine base that can be methylated to form 5-methylcytosine.
Uniqueness
4,6(1H,5H)-Pyrimidinedione, 5-methyl- is unique due to its specific methylation pattern, which imparts distinct biochemical properties. Unlike uracil, it is more hydrophobic, which can influence its interaction with biological molecules. Compared to thymine, it is found in RNA rather than DNA, making it a valuable tool for studying RNA-related processes .
Eigenschaften
Molekularformel |
C5H6N2O2 |
|---|---|
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
5-methyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2-3H,1H3,(H,6,7,8,9) |
InChI-Schlüssel |
KHVFJYUWDOOMJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)NC=NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


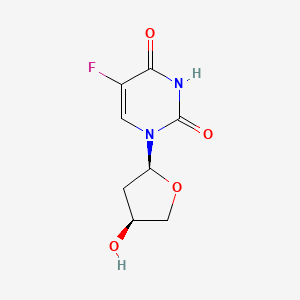

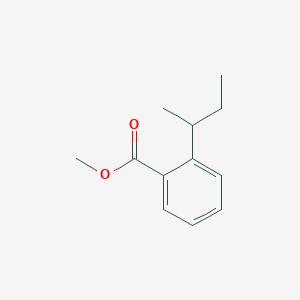
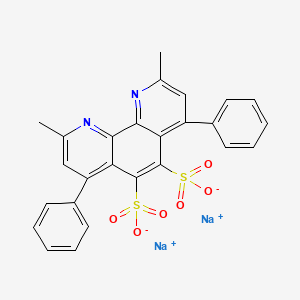

![N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide](/img/structure/B13409505.png)

